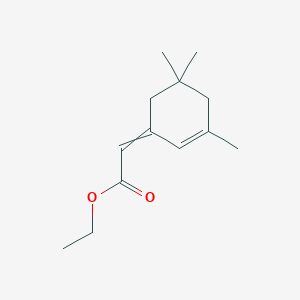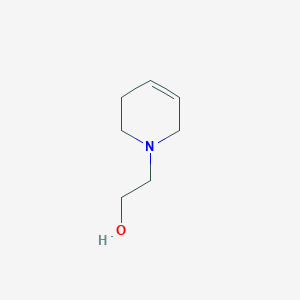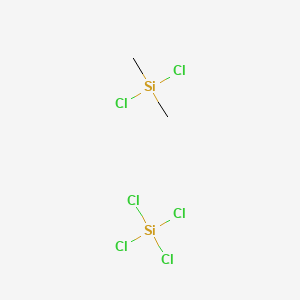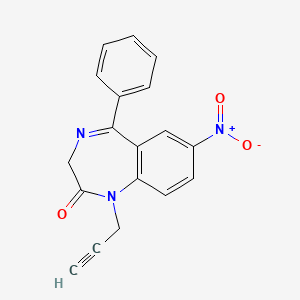![molecular formula C7H4N2O2S B14649142 2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione CAS No. 50596-70-8](/img/structure/B14649142.png)
2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of thiazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazine ring . Another approach includes the use of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist . The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide: Known for its PI3Kδ inhibitory activity.
Pyrido[2,1-b]thiazines: These compounds share a similar thiazine ring structure and exhibit various biological activities.
Uniqueness
2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This structural arrangement contributes to its diverse reactivity and broad range of applications in scientific research.
Properties
CAS No. |
50596-70-8 |
|---|---|
Molecular Formula |
C7H4N2O2S |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
pyrido[3,2-e][1,3]thiazine-2,4-dione |
InChI |
InChI=1S/C7H4N2O2S/c10-5-4-2-1-3-8-6(4)12-7(11)9-5/h1-3H,(H,9,10,11) |
InChI Key |
LWYKSVOQAGEKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B14649095.png)

![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)



![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
